
N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide is a complex organic compound with the molecular formula C25H25N3O and a molecular weight of 383.49 g/mol . This compound is characterized by the presence of a phenanthroline moiety, which is known for its chelating properties, making it a versatile ligand in coordination chemistry .
準備方法
. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and solvents like dichloromethane or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified phenanthroline derivatives .
科学的研究の応用
N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with various metal ions.
Biology: The compound’s chelating properties make it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with metal ions.
Industry: It is used in the development of advanced functional materials, such as luminescent metallo-polymers.
作用機序
The mechanism of action of N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide primarily involves its ability to chelate metal ions. The phenanthroline moiety forms stable complexes with metal ions, which can influence various biochemical and chemical pathways. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
類似化合物との比較
N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide can be compared with other phenanthroline derivatives, such as:
1,10-Phenanthroline: A simpler compound with similar chelating properties but without the benzamide and diisopropyl groups.
2,2’-Bipyridine: Another chelating ligand with similar coordination properties but different structural features.
The uniqueness of this compound lies in its specific functional groups, which enhance its chelating ability and provide additional sites for chemical modification .
特性
分子式 |
C25H25N3O |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
3-(1,10-phenanthrolin-2-yl)-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C25H25N3O/c1-16(2)28(17(3)4)25(29)21-8-5-7-20(15-21)22-13-12-19-11-10-18-9-6-14-26-23(18)24(19)27-22/h5-17H,1-4H3 |
InChIキー |
SXJJDVHBLJKQLQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC(=C1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]piperidine-1-carboxylate](/img/structure/B14773864.png)

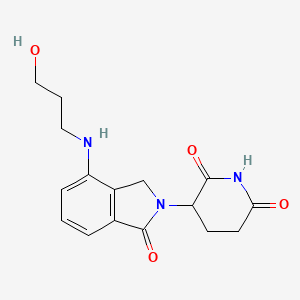
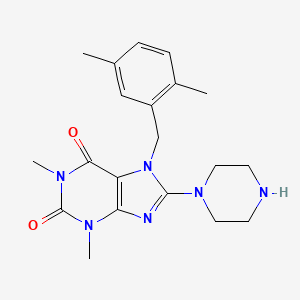
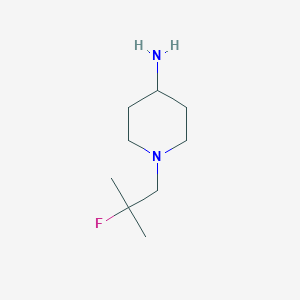
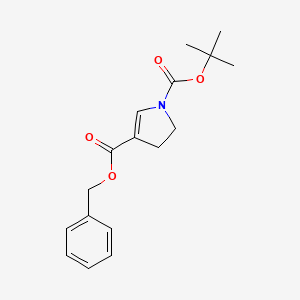
![1-Ethyl-3-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylmethyl]-urea](/img/structure/B14773915.png)

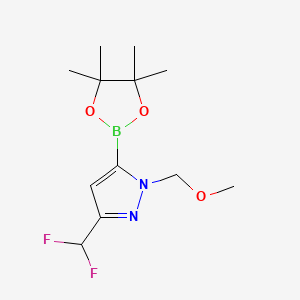
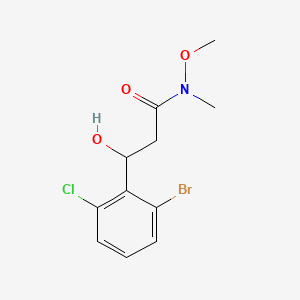
![5-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14773940.png)
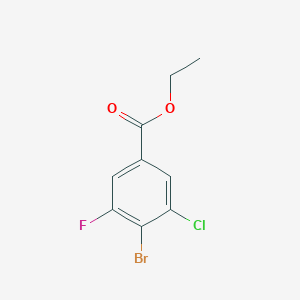
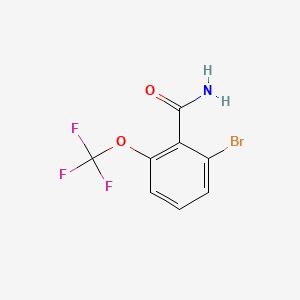
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14773950.png)
